

An In-depth Technical Guide to the Stereoisomers of 1-Phenylbutan-2-ol

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Compound of Interest

Compound Name: 1-Phenylbutan-2-ol

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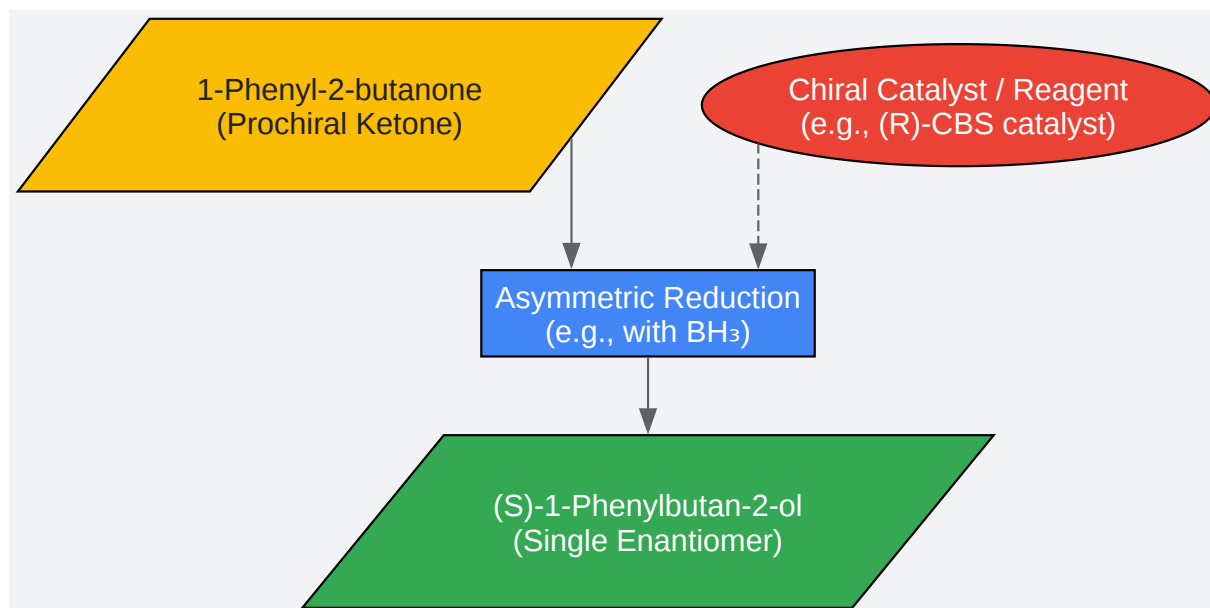
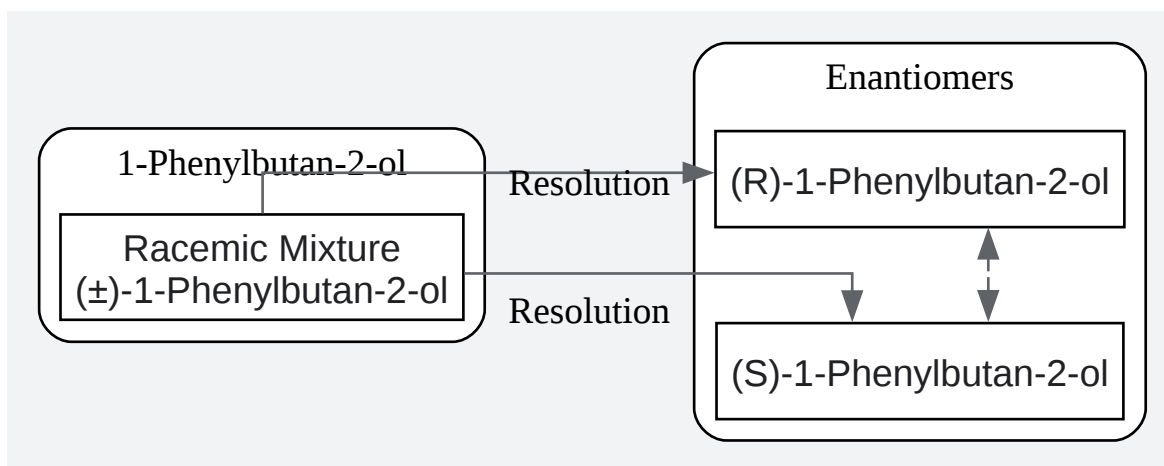
Abstract

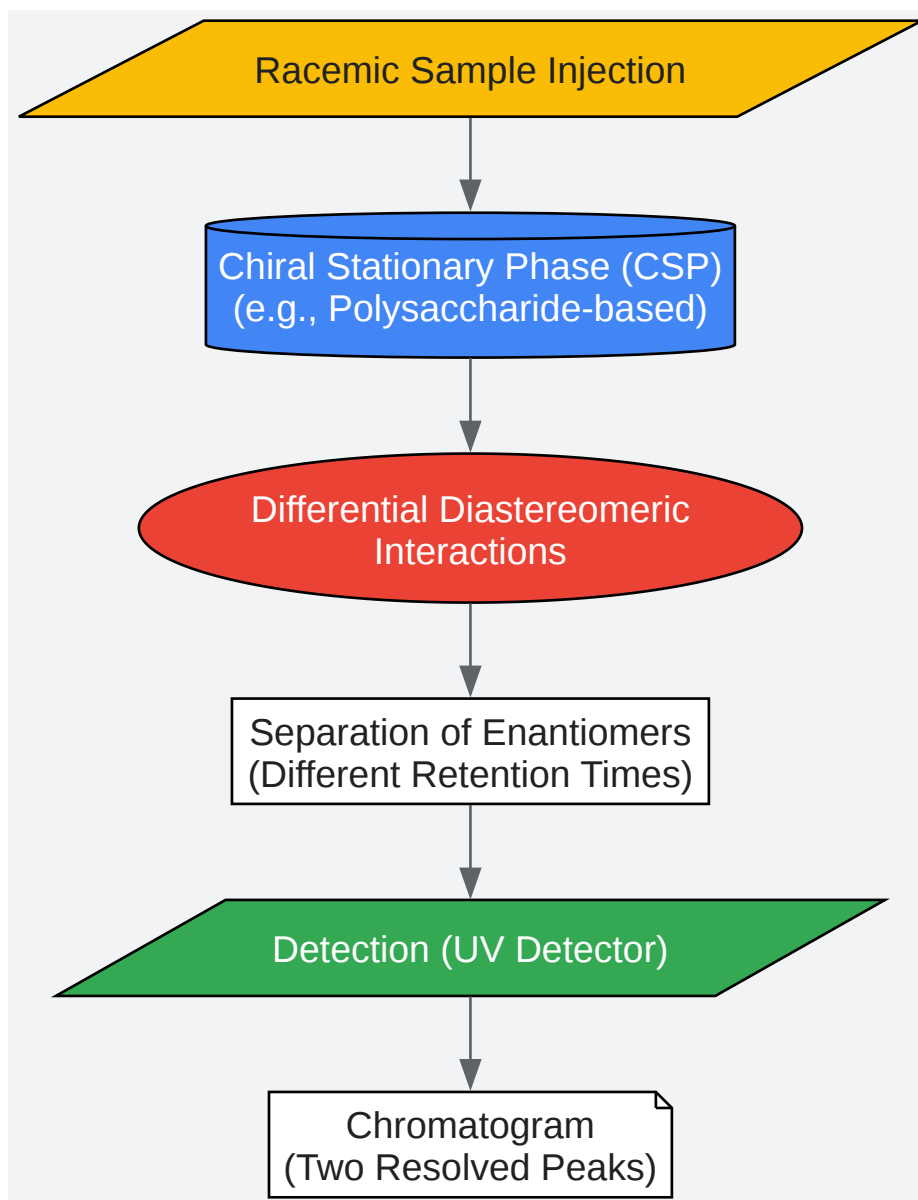
This technical guide provides a comprehensive overview of the stereoisomers of **1-Phenylbutan-2-ol**, a chiral alcohol with applications in organic synthesis and as a potential pharmacophore. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide combines the theoretical principles of stereochemistry with data from the racemic compound and general methodologies for chiral synthesis and separation. The document covers stereochemical properties, proposed synthetic and analytical methodologies, and a discussion of the potential pharmacological relevance of the individual enantiomers.

Introduction to 1-Phenylbutan-2-ol and its Stereochemistry

1-Phenylbutan-2-ol is an aromatic alcohol with the chemical formula $C_{10}H_{14}O$.^[1] Its structure contains a single stereocenter at the second carbon (C2) of the butane chain, the carbon atom bearing the hydroxyl (-OH) group. Consequently, the molecule exists as a pair of non-superimposable mirror images known as enantiomers.^[2] These enantiomers are designated as (R)-**1-Phenylbutan-2-ol** and (S)-**1-Phenylbutan-2-ol** based on the Cahn-Ingold-Prelog priority rules.

Enantiomers possess identical physical properties such as boiling point, melting point, and density, but they differ in their interaction with plane-polarized light.[3] One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while the other will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal extent.[4] This property, known as optical activity, is a critical characteristic of chiral molecules. The differential interaction of individual enantiomers with chiral environments, such as biological receptors, is of paramount importance in drug development, as it can lead to significant differences in pharmacology and toxicology.[5]





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References

- 1. 1-Phenyl-2-butanol | C₁₀H₁₄O | CID 92833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
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